
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a pyrimidine derivative, followed by methylation and sulphonation reactions. The final step involves the coupling of the pyrimidine derivative with a naphthalene disulphonate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and applications.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulphonate derivatives, while reduction can produce various hydroxylated compounds.
Applications De Recherche Scientifique
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
84145-67-5 |
|---|---|
Formule moléculaire |
C16H12ClN3Na2O9S3 |
Poids moléculaire |
567.9 g/mol |
Nom IUPAC |
disodium;4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H14ClN3O9S3.2Na/c1-7-14(17)15(20-16(18-7)30(2,22)23)19-10-3-4-12(32(27,28)29)9-5-8(31(24,25)26)6-11(21)13(9)10;;/h3-6,21H,1-2H3,(H,18,19,20)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
MGGAPASMMHGARS-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


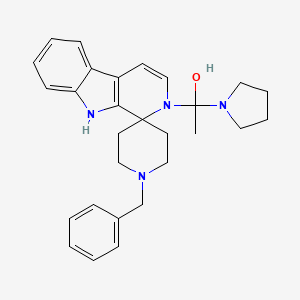

![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
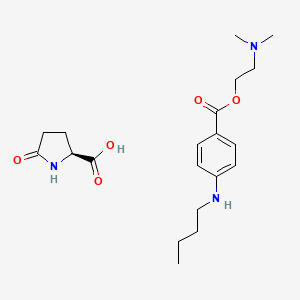
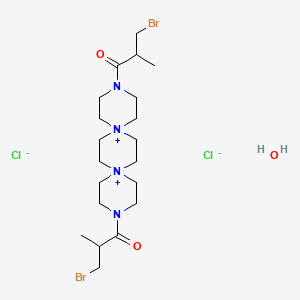


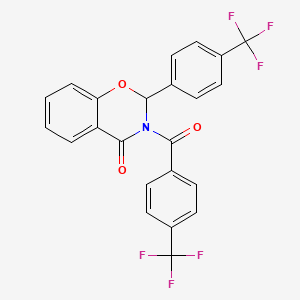
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
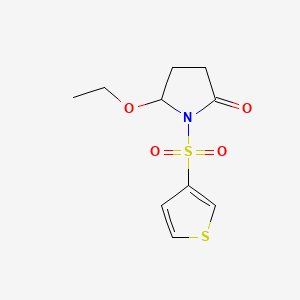
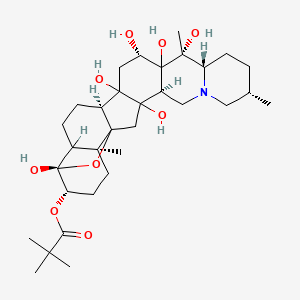
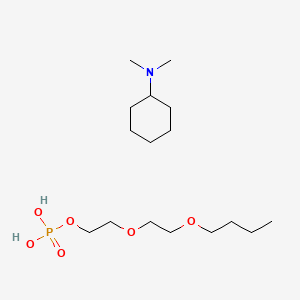

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
